Boc-Ser(Bzl)-OSu

Descripción general

Descripción

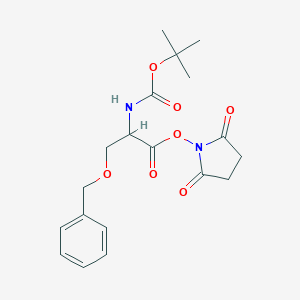

Boc-Ser(Bzl)-OSu, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, is a compound commonly used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. The compound is utilized in solid-phase peptide synthesis (SPPS) to introduce serine residues into peptides while protecting the hydroxyl group from unwanted reactions.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

Boc-Ser(Bzl)-OSu se utiliza ampliamente en la síntesis de péptidos . En la síntesis en fase sólida, el péptido se escinde de la resina con HF o TFMSA, lo que simultáneamente escinde el éter bencílico de los residuos de Ser(Bzl) .

Síntesis en Fase de Solución

En la síntesis de péptidos en fase de solución, el grupo protector bencílico puede escindirse por hidrogenólisis . Esto permite la producción de péptidos en solución, lo que puede ser útil para ciertas aplicaciones donde la síntesis en fase sólida no es ideal.

Mejora de la Hidrofilia

Los residuos de serina son polares y aumentan la hidrofilia de los péptidos . Esto puede ser útil en aplicaciones de investigación donde se desea una mayor solubilidad o interacción con el agua.

Unión Péptido-Receptor

La cadena lateral de la serina puede actuar tanto como donante de enlace de hidrógeno como como aceptor de enlace de hidrógeno . Por lo tanto, los residuos de serina pueden desempeñar un papel importante en la unión de péptidos a los receptores, lo que hace que this compound sea valioso en el estudio de las interacciones péptido-receptor.

Investigación Bioquímica

This compound se utiliza a menudo en la investigación bioquímica debido a sus propiedades y las funcionalidades que puede introducir en los péptidos . Su uso puede ayudar a los investigadores a comprender los roles y funciones de los diferentes aminoácidos en los péptidos y proteínas.

Mecanismo De Acción

Target of Action

Boc-Ser(Bzl)-OSu is a protected form of L-serine . The primary target of this compound is the serine residues in peptides during peptide synthesis . Serine residues are polar and increase the hydrophilicity of peptides . The serine side chain can act both as a hydrogen bond donor and as a hydrogen bond acceptor, thus serine residues may play an important role in peptide binding to receptors .

Mode of Action

This compound interacts with its targets during both solid phase peptide synthesis and solution phase peptide synthesis . In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Bzl)-OSu typically involves the following steps:

Protection of Serine: The hydroxyl group of serine is protected by benzylation, resulting in O-benzyl-L-serine.

Introduction of Boc Group:

Formation of N-Hydroxysuccinimide Ester: The Boc-Ser(Bzl)-OH is then reacted with N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection Reactions: Using industrial-grade reagents and solvents to protect the serine molecule.

Efficient Coupling Reactions: Employing high-efficiency coupling reagents and optimized reaction conditions to maximize yield and purity.

Purification: Utilizing large-scale purification techniques such as crystallization and chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-Ser(Bzl)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogen fluoride for Bzl) to yield the free serine residue

Common Reagents and Conditions

- **

Actividad Biológica

Boc-Ser(Bzl)-OSu, or N-Boc-serine benzyl ester N-hydroxysuccinimide ester, is a significant compound in peptide synthesis and biochemical research. Its unique structure allows it to play a crucial role in the formation of peptides that can interact with various biological molecules. This article delves into its biological activity, synthesis methods, and relevant research findings.

This compound has the molecular formula and a molecular weight of 392.40 g/mol. The compound features a Boc (tert-butyloxycarbonyl) group that protects the amino group of serine, and a benzyl group that protects the hydroxyl side chain. This dual protection enhances the compound's stability and reactivity, making it particularly useful in peptide synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and more modern approaches such as solventless methods using ball-milling technology. The latter has shown promising results in improving yields while being environmentally friendly .

Interaction Studies

Research indicates that this compound is pivotal in forming peptides that interact with biological targets, influencing enzyme activity and protein-protein interactions. For example, peptides synthesized from this compound have been analyzed for their binding affinities to specific receptors, contributing to insights into biochemical pathways and potential therapeutic targets .

Case Studies

-

Peptide Synthesis for Enzyme Activity :

- A study demonstrated the synthesis of peptides using this compound that were tested for their interaction with proteases. The results indicated that modifications to the serine residue significantly affected enzymatic activity, highlighting the importance of protective groups in maintaining biological function .

- Collagen Model Peptides :

- Solid-Phase Peptide Synthesis (SPPS) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds similar to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Boc-Ser-OH | Contains only the Boc protection | Simpler structure used for direct peptide synthesis |

| Ser(Bzl)-OH | Benzyl protected serine without Boc group | Useful for deprotection studies |

| Boc-Ala-OH | Similar protective group but with alanine | Used for synthesizing alanine-containing peptides |

| Boc-Gly-OH | Glycine derivative with similar protection | Often used in shorter peptide sequences |

This compound stands out due to its dual protection, allowing greater versatility in peptide synthesis compared to simpler compounds .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.